molecular formula C14H18N2O B11876923 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one

9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one

Cat. No.: B11876923
M. Wt: 230.31 g/mol
InChI Key: MOUGDRNTFKYGMJ-UHFFFAOYSA-N
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Description

9-Benzyl-3,9-diazabicyclo[331]nonan-7-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable cyclic ketone, followed by cyclization using a strong base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
  • 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Uniqueness

9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one is unique due to its dual nitrogen atoms within the bicyclic framework, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for unique interactions with biological targets and different reactivity patterns in chemical reactions.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

9-benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C14H18N2O/c17-14-6-12-8-15-9-13(7-14)16(12)10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2

InChI Key

MOUGDRNTFKYGMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC(N2CC3=CC=CC=C3)CC1=O

Origin of Product

United States

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